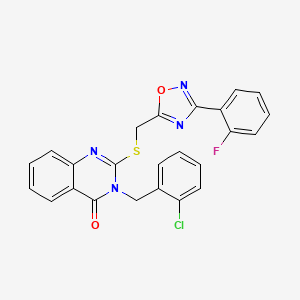

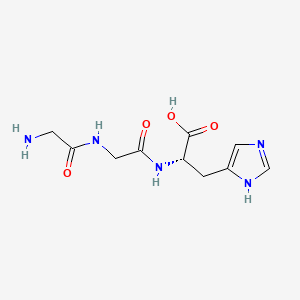

![molecular formula C11H15N3 B2469055 4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2320142-41-2](/img/structure/B2469055.png)

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

4-(Azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and related compounds are extensively researched for their potential in synthesizing novel organic compounds with significant biological activities. For example, these compounds have been explored for their capability to act as intermediates in synthesizing new pyrimidine-azetidinone analogues with antioxidant, antimicrobial, and antitubercular activities. The synthesis involves condensation and cycloaddition reactions, resulting in compounds that show promise against various bacterial, fungal strains, and mycobacterium tuberculosis, providing a basis for designing further antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Further research has indicated the potential use of 2-azetidinones, synthesized from pyrimidine carbohydrazides, as central nervous system (CNS) active agents. These compounds have shown significant antidepressant and nootropic activities in dose-dependent manners, highlighting the 2-azetidinone skeleton's potential as a valuable structure for developing new and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Antiviral Research

Additionally, the azetidine compound family has been explored for antiviral activities. Specifically, carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxy purine nucleosides, synthesized from azetidine compounds, have emerged as potent and selective anti-HIV agents. One compound, in particular, has demonstrated the ability to inhibit the infectivity and replication of HIV in T-cells at concentrations significantly below toxic levels, marking it as a potential candidate for antiretroviral therapy development (Vince & Hua, 1990).

Anticancer Research

In the realm of cancer research, compounds derived from azetidines have been synthesized to function as dual inhibitors of critical enzymes like dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents. These compounds have demonstrated inhibitory activities against both enzymes, with one being the first example of a 2,4-diamino classical antifolate with potent activity against human DHFR and TS. This highlights the pyrrolo[2,3-d]pyrimidine scaffold's potential for dual DHFR-TS and tumor inhibitory activity, with the 4-position substituent determining the potency (Gangjee et al., 2005).

Eigenschaften

IUPAC Name |

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-12-10-5-2-4-9(10)11(13-8)14-6-3-7-14/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNGINTVQORWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)

![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)